9-Ethylcarbazole-3-carboxaldehyde N-Ethyl-N-(m-tolyl)hydrazone
CAS No.: 81380-24-7
Cat. No.: VC4135276
Molecular Formula: C24H25N3
Molecular Weight: 355.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 81380-24-7 |
|---|---|
| Molecular Formula | C24H25N3 |
| Molecular Weight | 355.5 |
| IUPAC Name | N-ethyl-N-[(9-ethylcarbazol-3-yl)methylideneamino]-3-methylaniline |
| Standard InChI | InChI=1S/C24H25N3/c1-4-26-23-12-7-6-11-21(23)22-16-19(13-14-24(22)26)17-25-27(5-2)20-10-8-9-18(3)15-20/h6-17H,4-5H2,1-3H3 |
| Standard InChI Key | VIRJEGJEGJEEDN-KOEQRZSOSA-N |
| Isomeric SMILES | CCN1C2=C(C=C(C=C2)/C=N/N(CC)C3=CC=CC(=C3)C)C4=CC=CC=C41 |
| SMILES | CCN1C2=C(C=C(C=C2)C=NN(CC)C3=CC=CC(=C3)C)C4=CC=CC=C41 |
| Canonical SMILES | CCN1C2=C(C=C(C=C2)C=NN(CC)C3=CC=CC(=C3)C)C4=CC=CC=C41 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a carbazole core substituted at the 3-position with a formyl group, which forms a hydrazone linkage with N-Ethyl-N-(m-tolyl)hydrazine. The m-tolyl group introduces steric and electronic effects that distinguish it from ortho- and para-isomers.
Table 1: Key Structural and Physical Properties
The hydrazone bond (C=N-N) confers rigidity to the molecule, influencing its photophysical properties and binding affinity to biological targets . X-ray crystallography reveals a planar carbazole system with dihedral angles of 8.2° between the aromatic rings, optimizing π-π stacking in material science applications .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via condensation of 9-Ethylcarbazole-3-carboxaldehyde with N-Ethyl-N-(m-tolyl)hydrazine under inert conditions. Key parameters include:
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Solvent: Anhydrous acetonitrile (0.5 M concentration)
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Catalyst: Potassium iodide (0.1 equiv)
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Reaction Time: 9 hours at 60°C
Industrial Manufacturing
Scaling up requires continuous flow reactors to manage exothermic risks, with in-line FT-IR monitoring ensuring >90% conversion. Industrial batches undergo HPLC purity checks (C18 column, 70:30 MeCN:H₂O eluent) and Karl Fischer titration to maintain water content <0.1% .
Applications in Scientific Research
Pharmaceutical Development
As an intermediate in antitumor drug synthesis, this compound enables the production of carbazole alkaloid derivatives. A 2024 study demonstrated its derivative's ability to inhibit melanoma cell proliferation (IC₅₀ = 2.8 μM) by reactivating wild-type p53, inducing caspase-3-mediated apoptosis .
Advanced Material Engineering
In polymer science, it enhances polyimide films' thermal stability (Tg increased by 40°C) and UV resistance. Composite materials incorporating this compound show 92% transparency at 550 nm, suitable for optoelectronic devices .
Analytical Chemistry
The hydrazone moiety acts as a chelating agent for transition metal detection. It exhibits a detection limit of 0.1 ppm for Cu²⁺ ions in aqueous solutions via colorimetric assays .
Biological Activity and Mechanisms
Antitumor Mechanisms
The compound's derivatives selectively target BRAF-mutated melanoma cells through:
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p53 Pathway Activation: Restores p21 expression, arresting cell cycle at G1 phase.
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Mitochondrial Dysfunction: Reduces membrane potential by 65%, triggering cytochrome c release.
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Caspase Cascade: Increases caspase-3/7 activity by 8-fold within 24 hours .
Table 2: Biological Activity Profile
| Parameter | Value | Model System |
|---|---|---|
| IC₅₀ (Melanoma) | 2.8 μM | A375 cells |
| Selectivity Index | 12.5 (vs. normal melanocytes) | Primary cells |
| Apoptosis Induction | 78% at 5 μM | Flow cytometry |
Comparison with Structural Isomers
Ortho- vs. Meta-Substitution Effects
The m-tolyl isomer (this compound) exhibits distinct properties compared to its o-tolyl counterpart (CAS 142189-99-9):
| Property | m-Tolyl Isomer | o-Tolyl Isomer |
|---|---|---|
| Melting Point | 198°C | 184°C |
| LogP | 4.1 | 3.8 |
| Antitumor IC₅₀ | 2.8 μM | 4.5 μM |
| Polymer Compatibility | Excellent dispersion | Phase separation |
The meta-substitution enhances steric accessibility for enzyme binding while maintaining thermal stability in polymers .
Future Research Directions
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Targeted Drug Delivery: Development of nanoparticle-encapsulated formulations to improve bioavailability.
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Nonlinear Optical Materials: Exploration of second-harmonic generation using Kurtz-Perry powder techniques.
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Green Synthesis: Implementing biocatalytic routes with laccase enzymes to reduce solvent waste.
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